molecular formula C10H11BrOZn B14895048 4-(Allyloxymethyl)phenylZinc bromide

4-(Allyloxymethyl)phenylZinc bromide

Cat. No.: B14895048
M. Wt: 292.5 g/mol
InChI Key: HGHXMJMWVBDWEC-UHFFFAOYSA-M
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Description

4-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 4-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of zinc dust and a catalytic amount of lithium chloride to facilitate the formation of the organozinc reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxymethyl)phenylZinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

    Negishi Coupling: Typically involves the use of palladium or nickel catalysts and a base such as triethylamine.

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids as coupling partners.

Major Products

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxymethyl)phenylZinc bromide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxymethyl)phenylZinc bromide is unique due to its allyloxymethyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);prop-2-enoxymethylbenzene

InChI

InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2,4-7H,1,8-9H2;1H;/q-1;;+2/p-1

InChI Key

HGHXMJMWVBDWEC-UHFFFAOYSA-M

Canonical SMILES

C=CCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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